

# Neopine CAS registry number and molecular formula

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## Compound of Interest

Compound Name: Neopine

Cat. No.: B1233045

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## In-Depth Technical Guide to Neopine

For Researchers, Scientists, and Drug Development Professionals

### Core Compound Details: Neopine

**Neopine**, a naturally occurring opioid alkaloid, is chemically designated as (5 $\alpha$ ,6 $\alpha$ )-8,14-Didehydro-4,5-epoxy-3-methoxy-17-methylmorphinan-6-ol. It is recognized as an isomer of codeine and is a minor constituent of opium from *Papaver somniferum*.

CAS Registry Number: 467-14-1[1] Molecular Formula: C<sub>18</sub>H<sub>21</sub>NO<sub>3</sub>[1]

### Quantitative Physicochemical and Pharmacological Data

A summary of the key quantitative data for **Neopine** is presented in the table below. This information is crucial for understanding its chemical properties and potential pharmacological activity.

Property	Value	Unit
Molecular Weight	299.36	g/mol
CAS Registry Number	467-14-1	-
Molecular Formula	C <sub>18</sub> H <sub>21</sub> NO <sub>3</sub>	-

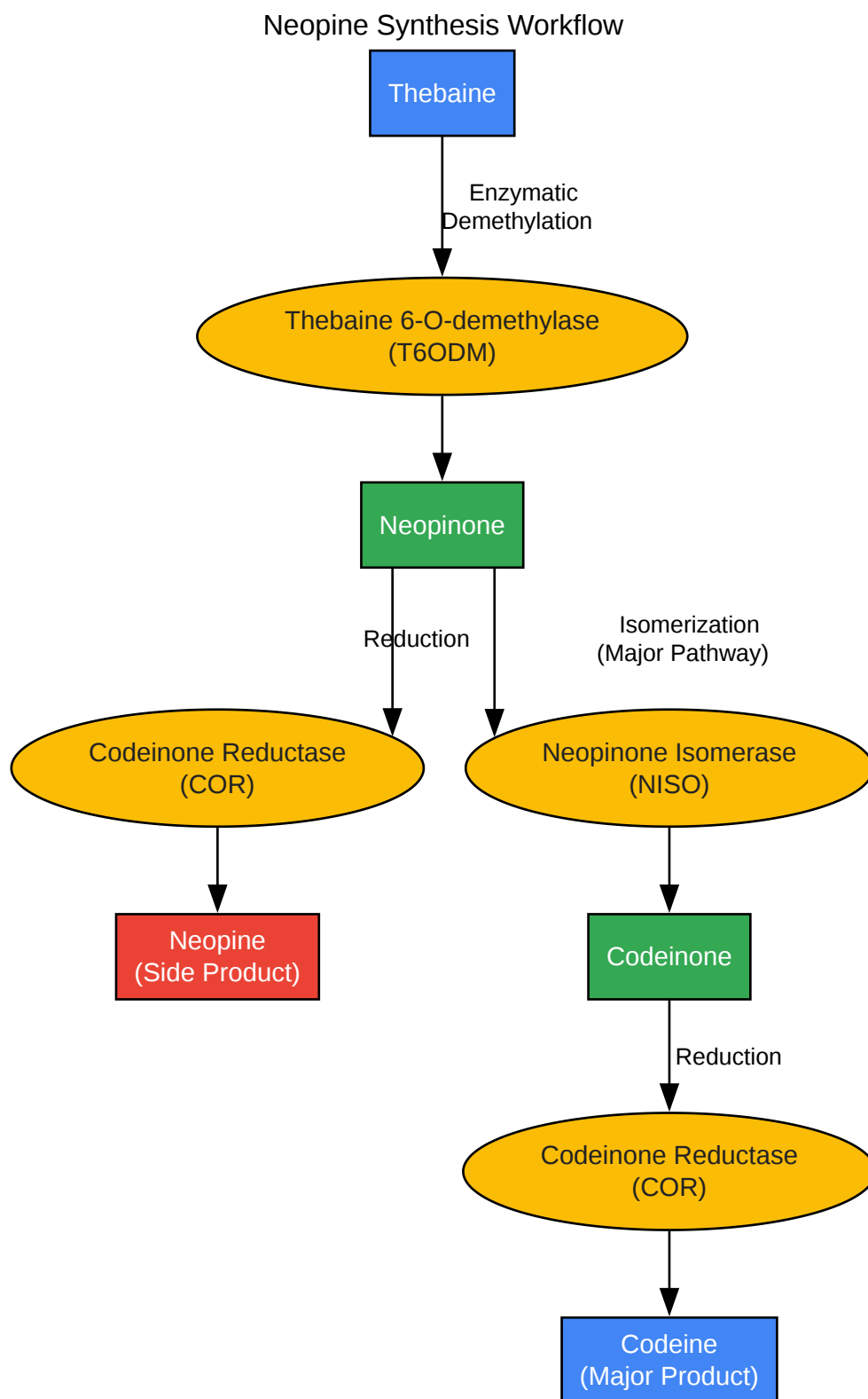
Further quantitative data such as opioid receptor binding affinities ( $K_i$ ), and functional assay values ( $IC_{50}$ ,  $EC_{50}$ ) for **Neopine** are not readily available in the public domain and would require dedicated experimental investigation.

## Experimental Protocols

### Synthesis of Neopine

**Neopine** can be synthesized as a byproduct during the conversion of thebaine to codeine and morphine. The following outlines a general workflow for its potential isolation and purification.

Workflow for **Neopine** Synthesis:



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Caption: Biosynthetic pathway from thebaine, yielding **Neopine** as a side product.[2][3][4]

#### Detailed Methodology:

- **Enzymatic Conversion:** Thebaine is treated with the enzyme thebaine 6-O-demethylase (T6ODM) to yield neopinone.<sup>[2][3]</sup>
- **Reduction to Neopine:** In the presence of codeinone reductase (COR), a portion of the neopinone is reduced to form **neopine**.<sup>[2][3][4]</sup> This occurs in parallel with the main pathway where neopinone isomerizes to codeinone.
- **Purification:** The resulting mixture containing **neopine**, codeine, and other reaction components would require separation and purification, typically using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), to isolate pure **Neopine**.

A practical laboratory synthesis can also be achieved from codeine. One reported method involves the methylation of the potassium salt of codeine to yield codeine methyl ether, which is then oxidized using gamma-MnO<sub>2</sub> to produce thebaine.<sup>[5]</sup> **Neopine** can be obtained as a byproduct in subsequent reactions involving thebaine. Another approach describes a two-step synthesis of thebaine from codeinone, which can be methylated to form thebaine.<sup>[6]</sup>

## Pharmacological Evaluation: Analgesic Activity

The potential analgesic effects of **Neopine** can be assessed using standard in vivo models in rodents, such as the hot-plate test and the tail-flick test.

#### Hot-Plate Test Protocol (Mice):

- **Apparatus:** A hot plate apparatus with a surface temperature maintained at a constant  $55 \pm 0.5^{\circ}\text{C}$ .
- **Acclimation:** Mice are individually placed on the hot plate in a bottomless glass cylinder to confine them to the heated area. A baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.<sup>[7][8][9]</sup>
- **Drug Administration:** **Neopine** is administered to the test group of animals, typically via intraperitoneal (i.p.) or oral (p.o.) route. A vehicle control group receives the same volume of

the vehicle used to dissolve **Neopine**. A positive control group may receive a known analgesic like morphine.

- Testing: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the latency to the nociceptive response is measured again.[\[7\]](#)[\[10\]](#)
- Data Analysis: The increase in latency time compared to the baseline and the vehicle control group indicates an analgesic effect.

#### Tail-Flick Test Protocol (Rats):

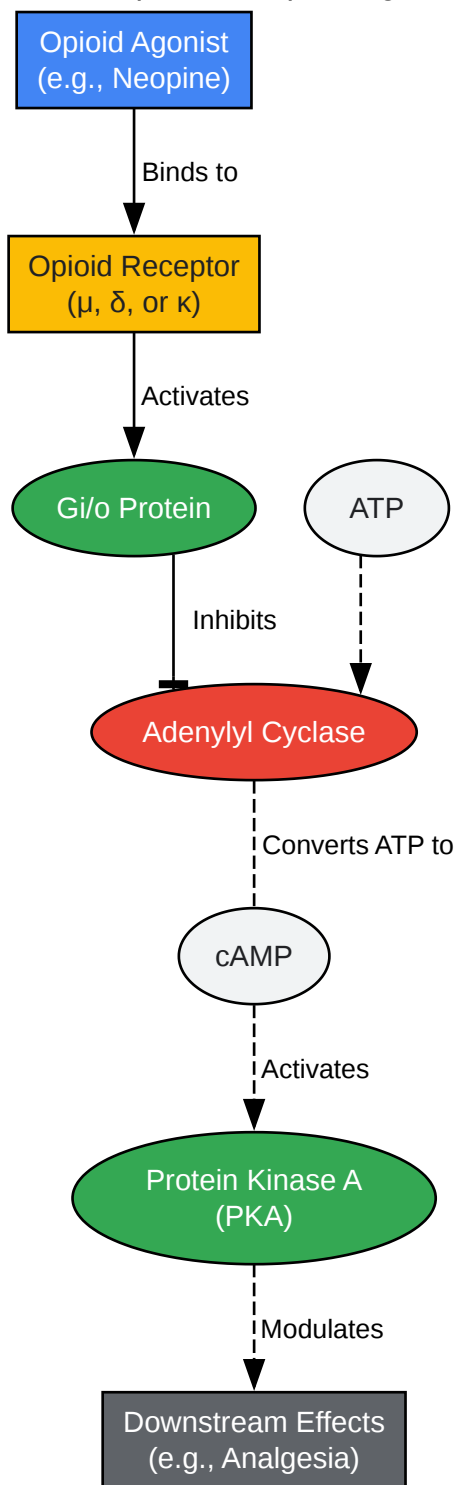
- Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the rat's tail.
- Procedure: The rat is gently restrained, and its tail is positioned in the apparatus. The time taken for the rat to flick its tail away from the heat source is recorded as the tail-flick latency. A cut-off time is set to avoid tissue damage.[\[11\]](#)
- Drug Administration: Similar to the hot-plate test, **Neopine**, vehicle, and a positive control are administered to different groups of rats.
- Testing: Tail-flick latencies are measured at various time points post-administration.[\[10\]](#)[\[12\]](#)
- Data Analysis: An increase in the tail-flick latency in the **Neopine**-treated group compared to the control group suggests an analgesic effect.

## Signaling Pathways

As an opioid alkaloid, **Neopine** is expected to exert its pharmacological effects by interacting with opioid receptors, which are G-protein coupled receptors (GPCRs). The three main types of opioid receptors are mu ( $\mu$ ), delta ( $\delta$ ), and kappa ( $\kappa$ ). The general signaling cascade for these receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

#### Generalized Opioid Receptor Signaling Pathway:

## General Opioid Receptor Signaling

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Caption: Simplified cascade of opioid receptor activation and downstream signaling.

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